molecular formula C5H8N2S B3256482 3-[(Methylsulfanyl)methyl]-1H-pyrazole CAS No. 270920-35-9

3-[(Methylsulfanyl)methyl]-1H-pyrazole

Cat. No.: B3256482
CAS No.: 270920-35-9
M. Wt: 128.2 g/mol
InChI Key: IXBIXLUXCOIZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives have been a subject of intense study for over a century. evitachem.commdpi.comresearchgate.netnih.govglobalresearchonline.net This enduring interest is a testament to their versatile chemical reactivity and wide-ranging applications. mdpi.comnih.govglobalresearchonline.net

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. google.com A classic synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. evitachem.comgoogle.com One of the earliest significant discoveries was the synthesis of the pyrazolone (B3327878) derivative, antipyrine, by Knorr in 1883, which was subsequently used as an analgesic and antipyretic. researchgate.netnih.gov Since these initial discoveries, the field has expanded dramatically, with the development of numerous synthetic methodologies and the discovery of pyrazoles in natural products. evitachem.commdpi.com For instance, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. evitachem.com

Nitrogen-containing heterocycles are fundamental building blocks in organic synthesis, prized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. acs.orgrsc.orgchemsrc.comnih.gov Their prevalence in natural products and biologically active molecules underscores their significance. rsc.orgenamine.net The presence of nitrogen atoms in the ring structure imparts unique properties, such as the ability to form hydrogen bonds and coordinate with metal ions, making them invaluable scaffolds in drug design and catalysis. researchgate.netenamine.net Pyrazoles, as part of this family, are key components in a number of FDA-approved drugs, including the anti-inflammatory celecoxib (B62257) and the appetite suppressant rimonabant. nih.govresearchgate.net

Significance of Sulfur-Containing Organic Compounds in Chemical Sciences

Sulfur's unique electronic properties and its ability to exist in various oxidation states contribute to the diverse reactivity and functionality of organosulfur compounds. These compounds are integral to both biological systems and materials science.

The thioether group (R-S-R'), a key feature of 3-[(Methylsulfanyl)methyl]-1H-pyrazole, exhibits distinct chemical behavior. The sulfur atom in a thioether is a soft nucleophile, readily participating in reactions with soft electrophiles. google.com This nucleophilicity allows for reactions such as alkylation to form sulfonium (B1226848) salts and oxidation to sulfoxides and sulfones. evitachem.com Thioethers are also effective ligands in coordination chemistry, capable of binding to various metal centers. acs.orgrsc.org The coordination ability of thioether-functionalized pyrazole ligands has been explored, demonstrating their potential to form complex architectures with metal ions like silver(I) and copper(I). acs.orgrsc.org The sulfur atom's lone pairs can engage in coordination, influencing the geometry and properties of the resulting metal complexes. acs.org

Specific Research Rationale for this compound

While extensive research exists for the broader pyrazole class, specific investigations into this compound are less documented. The rationale for its study lies in the synergistic combination of the pyrazole core and the methylsulfanylmethyl substituent. This unique arrangement offers several avenues for research:

Novel Ligand Design: The presence of both the pyrazole nitrogens and the thioether sulfur provides multiple coordination sites, making it a potentially valuable ligand for the synthesis of novel coordination polymers and metal-organic frameworks with interesting catalytic or material properties. acs.orgrsc.org

Medicinal Chemistry Scaffolds: Pyrazoles are a well-established pharmacophore, and the introduction of a thioether-containing side chain can be used to fine-tune the biological activity of the molecule. The thioether group can influence metabolic pathways and receptor binding interactions. evitachem.com

Synthetic Intermediate: This compound can serve as a versatile building block for more complex molecules. The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new functional groups and modifying the electronic properties of the pyrazole ring.

Due to the limited direct research on this compound, much of its potential is inferred from studies on closely related structures. For instance, research on other pyrazole-thioether derivatives has shown their utility in creating coordination polymers and as precursors to compounds with biological activity. mdpi.comacs.orgrsc.org

Detailed Research Findings

Given the scarcity of direct experimental data for this compound, this section will draw upon data from closely related compounds to infer its likely properties and reactivity.

Physicochemical Properties

The physicochemical properties of this compound can be estimated by comparison with similar small molecule pyrazole and thioether compounds.

PropertyPredicted/Inferred ValueBasis for Inference
Molecular Formula C₅H₈N₂SBased on chemical structure
Molecular Weight 128.19 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar small pyrazole derivatives
Boiling Point Estimated to be in the range of 200-250 °CExtrapolated from related pyrazole compounds
Solubility Expected to be soluble in polar organic solventsBased on the polarity of the pyrazole and thioether groups

Synthesis and Reactivity

A plausible synthetic route for this compound could involve the reaction of a suitable pyrazole precursor with a methylsulfanylmethylating agent. A multi-component reaction strategy, as has been reported for other amino pyrazole-thioether derivatives, could also be a viable approach. mdpi.com This would involve the reaction of a hydrazine (B178648), a nitrile, and a thiol in the presence of a catalyst. mdpi.com

The reactivity of the molecule would be dictated by its functional groups:

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the 4-position. globalresearchonline.net The nitrogen atoms are basic and can be alkylated or acylated. globalresearchonline.net

Thioether Moiety: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or sulfone using oxidizing agents. evitachem.com

Overview of Prior Research on Pyrazole Derivatives with Alkylsulfanyl Substituents

Research into pyrazole derivatives has shown that the introduction of various functional groups can significantly influence their biological activity. mdpi.com The presence of an alkylsulfanyl substituent, in particular a thioether group, has been noted in several studies. For instance, some N-methanesulfonylpyridinyl-substituted pyrazole derivatives bearing ether/thioether substituents have been evaluated for their COX-2 inhibitory activity. nih.govmdpi.com Additionally, the synthesis of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates has been reported, with some compounds showing significant anti-inflammatory activity. nih.gov These studies underscore the importance of the sulfur-containing moiety in modulating the pharmacological profile of the pyrazole core. The structural versatility of pyrazoles allows for multi-directional variation of substituents, making them a research hotspot. researchgate.net

Identification of Research Gaps and Emerging Opportunities Pertaining to the Compound

Despite the broad interest in pyrazole derivatives, a specific focus on this compound is notably absent in the current body of scientific literature. A comprehensive search of chemical and academic databases reveals a significant research gap concerning the synthesis, characterization, and biological evaluation of this particular compound. This lack of dedicated research presents a clear opportunity for novel investigation. The exploration of this compound could lead to the discovery of new therapeutic agents, given the known biological activities of structurally related pyrazoles. mdpi.comnih.gov The unique positioning of the (methylsulfanyl)methyl group at the 3-position of the pyrazole ring could impart novel chemical properties and biological activities that distinguish it from other studied analogues.

General Methodological Approaches in the Study of Novel Heterocyclic Compounds

The study of novel heterocyclic compounds like this compound would typically follow a well-established set of methodological approaches.

Synthesis: The synthesis of novel pyrazole derivatives can be achieved through various methods, with the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds being a classical and straightforward approach. mdpi.com Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to improve efficiency and sustainability. ijrpr.com One-pot multi-component reactions are also popular for their ability to generate complex molecules in a single step. researchgate.net

Structural Characterization: Once synthesized, the precise molecular structure of a new compound must be determined. A suite of advanced analytical techniques is employed for this purpose:

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. africanjournalofbiomedicalresearch.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the atomic connectivity and environment within the molecule. wisdomlib.orgmdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound. mdpi.com

X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule. ijrpr.com

Purity Analysis: The purity of the synthesized compound is crucial for accurate biological testing. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to assess purity levels. africanjournalofbiomedicalresearch.com

Scope and Objectives of Academic Inquiry into this compound

Given the identified research gaps, a focused academic inquiry into this compound would be highly valuable.

Scope: The scope of such research would encompass the development of an efficient and scalable synthesis protocol, comprehensive physicochemical and spectroscopic characterization, and an initial screening of its potential biological activities.

Objectives:

To develop a novel and efficient synthetic route for this compound. This would involve exploring different starting materials and reaction conditions to optimize yield and purity.

To fully characterize the compound using a range of modern analytical techniques, including NMR, IR, and mass spectrometry, to confirm its structure and purity.

To conduct preliminary in vitro biological evaluations to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent, building upon the known activities of other pyrazole derivatives. mdpi.comnih.gov

To establish a foundational dataset for this compound, which would include its physicochemical properties and preliminary biological activity profile, to facilitate future research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(methylsulfanylmethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-8-4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBIXLUXCOIZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Methylsulfanyl Methyl 1h Pyrazole and Its Precursors

Targeted Introduction of the (Methylsulfanyl)methyl Moiety

Post-Cyclization Functionalization at the Pyrazole (B372694) C3 Position

Introducing substituents at the C3 position of the pyrazole ring after its formation is a common yet challenging synthetic strategy. The C3 position is generally less reactive towards electrophilic substitution compared to the C4 and C5 positions. scholaris.ca This inherent reactivity pattern often necessitates specific activation or the use of potent reagents.

This approach highlights the utility of converting a hydroxyl group, introduced during the initial ring synthesis, into a good leaving group like a chloride, thereby activating the C3-side chain for subsequent functionalization with a variety of nucleophiles, including thioethers. nih.gov

Alkylation or Derivatization of Sulfur-Containing Building Blocks

An alternative and powerful strategy involves building the pyrazole ring from acyclic precursors that already contain the methylsulfanyl moiety. This "building block" approach ensures the sulfur-containing group is correctly positioned from the outset, often providing excellent regiochemical control.

One such method employs nitrile-containing intermediates that bear two methylsulfanyl groups. For instance, methyl 3,3-bis(methylsulfanyl)-2-cyanoacrylate serves as a key starting material. nih.gov This compound can undergo a heterocyclization reaction when treated with various hydrazines. The reaction proceeds via a nucleophilic addition of the hydrazine (B178648) to the cyanoacrylate, followed by cyclization and elimination of one of the methylsulfanyl groups as methanethiol. This process directly yields a pyrazole ring with a methylsulfanyl group at the C3 position. nih.gov This method is particularly amenable to creating highly substituted pyrazoles by varying the structure of the starting acrylate (B77674) and the hydrazine derivative. nih.gov The use of microwave irradiation can significantly accelerate this cyclization process. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters such as solvent, temperature, and catalysis is critical for maximizing the yield and purity of 3-[(methylsulfanyl)methyl]-1H-pyrazole, while minimizing reaction times and the formation of unwanted by-products.

Solvent Effects and Temperature Control

The choice of solvent can profoundly influence reaction rates and outcomes in pyrazole synthesis. In multicomponent reactions for synthesizing pyranopyrazoles, for example, water was found to be a superior solvent compared to ethanol (B145695), acetonitrile, or a mixture of ethanol and water, leading to the highest product yield. researchgate.net For the synthesis of tetra-substituted pyrazoles from sulfur-containing nitriles, polar solvents are generally required to facilitate the nucleophilic addition and cyclization steps. nih.gov

Temperature is another crucial variable. While many pyrazole syntheses are conducted at elevated temperatures or under reflux to ensure sufficient reaction rates, precise temperature control is key. researchgate.netgoogle.com In the synthesis of pyrazolyl azides from triazenylpyrazoles, for instance, an initial reaction at 0–25 °C failed, but increasing the temperature to 50 °C enabled the desired transformation in high yields. nih.gov Conversely, some reactions, like the initial diazotization of aminopyrazoles, require cooling to 0-5 °C to ensure the stability of the reactive diazonium intermediate. nih.gov

The interplay between solvent and temperature is demonstrated in the table below, based on a model reaction for pyranopyrazole synthesis.

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1AcetonitrileReflux12065 researchgate.net
2EthanolReflux9075 researchgate.net
3Ethanol/Water (1:1)Reflux6080 researchgate.net
4WaterReflux3092 researchgate.net

Catalytic Approaches in Synthesis (e.g., Metal-Catalysis, Organocatalysis)

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of pyrazole synthesis. Both metal-based and non-metal-based (organocatalysis) systems have been successfully employed.

Metal-Catalysis: Transition metals like palladium (Pd), copper (Cu), and nickel (Ni) are widely used. Palladium catalysts, for example, have been developed for the direct C-H arylation at the C3 position of pyrazoles, although this remains a challenging transformation. scholaris.ca Copper catalysis is effective for overcoming the lack of regioselectivity in pyrazole synthesis from sydnones and alkynes via thermal cycloadditions. nih.gov An efficient synthesis of pyrazoles has also been reported through a copper-catalyzed oxidative C-C/N-N bond-formation cascade. nih.gov

Organocatalysis and Base Catalysis: Non-metal catalysts, including Brønsted acids and bases, are also common. The synthesis of certain tandfonline.comtandfonline.comeurekaselect.comtriazolo[4,3-a]pyrimidines was optimized using bases like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). researchgate.net In other cases, acids such as p-toluenesulfonic acid (p-TsOH) have been used to catalyze the condensation and cyclization steps. researchgate.net Synthetic talc, a solid and reusable base catalyst, has been employed effectively in the microwave-assisted synthesis of pyrazoles via 1,3-dipolar cycloaddition reactions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to synthetic routes is of growing importance to reduce environmental impact. This involves using less hazardous materials, minimizing waste, and improving energy efficiency, often through the use of alternative reaction media and energy sources. eurekaselect.com

Solvent-Free and Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a key green chemistry technique, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often higher product yields. eurekaselect.comdergipark.org.tr

The synthesis of various pyrazole derivatives, including those with sulfur-containing moieties, has been successfully achieved using microwave irradiation. nih.govtandfonline.comresearchgate.net For example, the synthesis of tetra-substituted pyrazoles from methyl 3,3-bis(methylsulfanyl)-2-cyanoacrylate and various hydrazines was accomplished in just 30 minutes under microwave irradiation, a significant improvement over conventional methods which can take many hours. nih.govresearchgate.net Similarly, the oxidation of 4-(alkylthio)-1H-pyrazoles to the corresponding sulfones was efficiently promoted by microwave heating, affording high yields in a short timeframe. tandfonline.comtandfonline.com

These protocols often use minimal amounts of solvent or are conducted under solvent-free conditions, further enhancing their environmental credentials by reducing waste and avoiding the use of volatile organic compounds. eurekaselect.com The combination of microwave heating and solvent-free conditions represents a powerful, environmentally friendly alternative for the synthesis of pyrazole scaffolds. eurekaselect.comdergipark.org.tr

MethodConditionsTimeYield (%)Reference
ConventionalToluene, Reflux12 h70 researchgate.net
MicrowavePressurized, 120°C20 minExcellent researchgate.net

Atom Economy and Waste Minimization Strategies

The principles of atom economy and waste minimization are central to developing environmentally benign and economically viable synthetic routes for pyrazole derivatives. Research in this area focuses on designing reaction pathways that maximize the incorporation of starting materials into the final product, reduce the generation of hazardous byproducts, and utilize safer solvents and catalysts.

Several key strategies are employed in the synthesis of pyrazoles to enhance atom economy and minimize waste:

Multicomponent Reactions (MCRs): These reactions involve combining three or more reactants in a single operation to form a product that contains significant portions of all starting materials. researchgate.netresearchgate.net MCRs are inherently atom-economical as they reduce the number of synthetic steps, thereby minimizing the need for intermediate purification and lowering solvent consumption. researchgate.net The MCR strategy is versatile, allowing for the combination of classical condensation-based methods with modern cross-coupling and radical chemistry to provide concise synthetic approaches to pyrazoles. researchgate.net

Use of Green Solvents: A significant portion of waste in chemical synthesis comes from organic solvents, many of which are toxic and hazardous. researchgate.net Utilizing water as a green solvent is a highly effective strategy due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net The development of multicomponent reactions for pyrazole synthesis in water represents a sustainable approach. researchgate.net

Catalyst Optimization and Recovery: The choice of catalyst is crucial for waste minimization. Employing catalyst- and additive-free reaction conditions simplifies reaction systems and reduces chemical waste. acs.org When catalysts are necessary, inexpensive and environmentally benign options like copper are preferred. organic-chemistry.org Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration or centrifugation and potentially reused, is a key strategy for waste reduction. chemicalbook.commdpi.com

Byproduct Recycling: In some synthetic pathways, byproducts can be recovered and reused, enhancing economic viability and reducing waste. acs.org An example is the efficient recovery and reuse of the thianthrene (B1682798) byproduct in certain trifluoromethylation reactions, which aligns with green chemistry principles. acs.org

Strategic Reaction Path Design: A systematic approach to designing reaction pathways can identify the most economically and thermodynamically optimal routes while minimizing waste generation from the outset. researchgate.net This involves analyzing potential side reactions and designing conditions to suppress them.

Table 1: Summary of Atom Economy and Waste Minimization Strategies in Pyrazole Synthesis

Strategy Description Benefit Supporting Evidence
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation. Reduces steps, solvent use, and waste; increases efficiency. researchgate.netresearchgate.netorganic-chemistry.org
Green Solvents Using environmentally benign solvents, such as water. Reduces toxicity and environmental impact of the overall process. researchgate.net
Catalyst-Free Systems Designing reactions that proceed efficiently without a catalyst. Simplifies purification and eliminates catalyst-related waste. acs.org
Byproduct Recycling Recovering and reusing materials generated alongside the desired product. Improves economic viability and reduces the overall waste stream. acs.org
One-Pot Procedures Performing multiple consecutive reactions in the same flask. Avoids intermediate isolation, saving solvents, time, and energy. organic-chemistry.orgnih.gov
Use of Green Oxidants Employing environmentally safe oxidizing agents, such as atmospheric oxygen. Avoids the use and disposal of hazardous stoichiometric oxidants. organic-chemistry.org

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of synthetic intermediates and the final this compound product are critical for obtaining materials of high purity. The methods employed depend on the physical state (solid or liquid), solubility, and stability of the compounds. Standard and advanced techniques are utilized to separate the target molecule from unreacted starting materials, catalysts, and byproducts.

Commonly employed techniques for pyrazole derivatives include:

Column Chromatography: This is one of the most versatile and widely used methods for the purification of organic compounds. google.com For pyrazole derivatives, silica (B1680970) gel is a common stationary phase. google.com The separation is achieved by eluting the mixture with a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate. google.com Flash column chromatography is often used for faster and more efficient separations. chemicalbook.comchemicalbook.com

Crystallization and Recrystallization: Crystallization from a suitable solvent is a powerful technique for purifying solid final products and intermediates. google.comgoogle.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals. google.com Purity can be enhanced by washing the filtered crystals with a cold solvent to remove residual impurities. google.comorgsyn.org In some cases, crystallization can be induced by changing the pH of the solution, for instance, by adding an acid. google.com

Distillation: For liquid pyrazoles or thermally stable intermediates, distillation is an effective purification method. arkat-usa.org To avoid decomposition of temperature-sensitive compounds, vacuum distillation is frequently employed, as it lowers the boiling point of the substance. orgsyn.org

Extraction and Solvent Evaporation: Following the reaction, a standard work-up procedure often involves liquid-liquid extraction to separate the product from the aqueous phase and water-soluble impurities. google.com The organic extracts are then combined, dried over an agent like sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. google.com

Isolation of Intermediates: In multi-step syntheses, the isolation of intermediates is sometimes necessary. The stability of the intermediate dictates the conditions. For example, in the Knorr synthesis of pyrazoles, 5-hydroxyl-pyrazoline intermediates can be isolated. tandfonline.com However, careful control of reaction time is crucial, as prolonged reaction times or acidic conditions can lead to the dehydration of these intermediates to form the final pyrazole product. tandfonline.com

Catalyst Removal: When heterogeneous catalysts are used, they can be conveniently removed by simple centrifugation or filtration after the reaction is complete. chemicalbook.com

Table 2: Common Isolation and Purification Techniques for Pyrazole Derivatives

Technique Description Application Supporting Evidence
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). Purification of both intermediates and final products; adaptable to a wide range of compounds. chemicalbook.comgoogle.comchemicalbook.comarkat-usa.org
Crystallization Formation of pure solid crystals from a solution. Final purification of solid products to achieve high purity. google.comgoogle.comorgsyn.org
Distillation Separation of liquids based on differences in boiling points. Purification of liquid products or intermediates, often under vacuum to prevent degradation. orgsyn.orgarkat-usa.orggoogle.com
Liquid-Liquid Extraction Partitioning of a compound between two immiscible liquid phases. Standard work-up procedure to separate the product from the reaction mixture. google.com
Sublimation Transition of a substance directly from the solid to the gas phase, followed by condensation. Purification of solid compounds that are stable enough to be heated under vacuum. orgsyn.org

Chemical Reactivity and Transformation of 3 Methylsulfanyl Methyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. This configuration imparts a degree of aromaticity and a distinct reactivity pattern.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the directing effects of the two nitrogen atoms and the alkyl substituent at the 3-position, electrophilic attack on the pyrazole nucleus of 3-[(methylsulfanyl)methyl]-1H-pyrazole is predicted to occur preferentially at the C4 position. nih.govmasterorganicchemistry.com This position is the most nucleophilic and its substitution is a well-established reactivity pattern for pyrazoles. nih.gov

Common electrophilic substitution reactions applicable to pyrazoles include nitration, halogenation, and formylation (e.g., Vilsmeier-Haack reaction). mdpi.commdpi.comleah4sci.com For instance, the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (commonly formed from phosphorus oxychloride and dimethylformamide), is a standard method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings, including pyrazoles. mdpi.com While specific studies on this compound are not prevalent in the literature, it is anticipated that this compound would undergo such reactions at the C4 position to yield the corresponding 4-substituted derivatives.

Nucleophilic Additions and Substitutions (if applicable)

Direct nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups onto the ring can activate it towards nucleophilic attack. umich.edu For instance, in highly nitrated pyrazoles, a nitro group can be displaced by a nucleophile. umich.edu

In the context of this compound itself, which lacks strong deactivating groups, direct nucleophilic substitution on the pyrazole ring is not a typical reaction pathway. However, the pyrazole ring can act as a nucleophile, particularly after deprotonation of the N-H proton, to participate in substitution reactions. mdpi.comencyclopedia.pub

Metalation and Lithiation Studies of the Pyrazole Ring

The pyrazole ring can be deprotonated at various positions using strong bases, with the C5 position being a common site for lithiation when the N1 position is protected. nih.gov This regioselectivity is attributed to the acidity of the C-H bond at this position. nih.gov The resulting lithiated species can then react with a variety of electrophiles to introduce new functional groups.

For this compound, direct lithiation would likely occur at the N1 position due to the acidic N-H proton. To achieve C-lithiation, protection of the N1 nitrogen would be necessary. Following N-protection, lithiation with a strong base like n-butyllithium would be expected to occur at the C5 position, enabling the introduction of substituents at this site. rsc.org

Transformations Involving the Sulfur Atom and Methylsulfanyl Group

The methylsulfanyl group is a key reactive site in the molecule, offering opportunities for modification through oxidation of the sulfur atom and potential cleavage of the sulfur-carbon bond.

Oxidation Reactions of the Thioether Moiety (e.g., to Sulfoxides, Sulfones)

The thioether linkage in the methylsulfanylmethyl group is readily oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and predictable reaction for thioethers. nih.govbeilstein-journals.org The degree of oxidation can often be controlled by the choice of oxidant and the reaction conditions.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). encyclopedia.pubbeilstein-journals.org The use of one equivalent of the oxidizing agent under controlled temperature conditions typically leads to the formation of the sulfoxide, 3-[(methylsulfinyl)methyl]-1H-pyrazole. The application of an excess of the oxidizing agent, often at a higher temperature, will further oxidize the sulfoxide to the corresponding sulfone, 3-[(methylsulfonyl)methyl]-1H-pyrazole. nih.govbeilstein-journals.org

Studies on analogous pyrazolyl thioethers have demonstrated that selective oxidation is achievable. For example, the oxidation of pyrazole-containing thioethers with hydrogen peroxide in acetic acid has been shown to yield the sulfoxide at room temperature and the sulfone at elevated temperatures. beilstein-journals.org

Starting MaterialOxidizing AgentProductTypical Conditions
This compoundHydrogen Peroxide (1 eq.)3-[(Methylsulfinyl)methyl]-1H-pyrazole (Sulfoxide)Room Temperature
This compoundHydrogen Peroxide (>2 eq.)3-[(Methylsulfonyl)methyl]-1H-pyrazole (Sulfone)Elevated Temperature
This compoundm-CPBA (1 eq.)3-[(Methylsulfinyl)methyl]-1H-pyrazole (Sulfoxide)Low Temperature (e.g., 0 °C)
This compoundm-CPBA (>2 eq.)3-[(Methylsulfonyl)methyl]-1H-pyrazole (Sulfone)Room Temperature

Cleavage and Exchange Reactions of the Sulfur-Carbon Bond

The carbon-sulfur bond in the methylsulfanylmethyl group can be cleaved under specific reductive or oxidative conditions. Reductive cleavage, for instance with reducing agents like Raney nickel, could potentially lead to the formation of 3-methyl-1H-pyrazole.

Oxidative cleavage of C-S bonds is also known, although it often requires specific reagents and conditions. rsc.org Furthermore, the transformation of the methylsulfanylmethyl group can be achieved by first converting the thioether to a better leaving group. For example, after oxidation to the sulfone, the methylsulfonyl group can sometimes be displaced by strong nucleophiles, although this is not a universally applicable reaction.

Ligand Exchange and Complexation Chemistry at Sulfur

The sulfur atom of the methylsulfanyl group in this compound is a soft donor site, capable of coordinating with various transition metal ions. This property allows the molecule to act as a ligand in the formation of coordination complexes. The coordination can occur exclusively at the sulfur atom or in a bidentate fashion involving both the sulfur and a nitrogen atom from the pyrazole ring, leading to the formation of stable chelate rings.

The complexation behavior of pyrazole-thioether ligands has been a subject of interest in coordination chemistry. uu.nlnih.gov These ligands can form complexes with a range of metal ions, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), and silver(I). uu.nlresearchgate.net The geometry of the resulting metal complexes is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. For instance, ligands combining thioether and pyrazole functionalities can impose a distorted octahedral coordination geometry on metal ions like nickel(II). uu.nl

The interaction between the sulfur atom and the metal center can be characterized by various spectroscopic techniques. In the formation of such complexes, the ligand exchange process involves the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere by the sulfur and/or nitrogen donor atoms of the pyrazole-thioether ligand.

Table 1: Examples of Metal Complexes with Pyrazole-Thioether Ligands

Ligand TypeMetal IonCoordination ModeResulting Geometry
Pyrazole-ThioetherNickel(II)N, S-bidentateDistorted Octahedral uu.nl
Pyrazole-ThioetherCobalt(II)N, S-bidentateTetrahedral nih.gov
Pyrazole-ThioetherSilver(I)BridgingCoordination Polymer researchgate.net

Reactivity of the Methylene (B1212753) Bridge and Terminal Methyl Group

The methylene bridge and the terminal methyl group of the side chain at the 3-position of the pyrazole ring are also sites of significant reactivity.

The protons on the methylene bridge, being adjacent to both the pyrazole ring and the sulfur atom, exhibit a degree of acidity. Treatment with a strong base can lead to deprotonation, generating a carbanion. This anionic intermediate can then participate in various subsequent reactions, such as alkylation or addition to carbonyl compounds, allowing for further functionalization of the side chain. The stability of the resulting anion is influenced by the electron-withdrawing nature of the adjacent pyrazole ring and the sulfur atom. The deprotonation of C-H bonds adjacent to heterocyclic systems is a well-established method for generating useful synthetic intermediates. researchgate.net

The C-H bonds of the methylene bridge and the terminal methyl group can be subject to radical functionalization. acs.orgnih.gov These reactions, often initiated by a radical initiator, can lead to the introduction of various functional groups at these positions. For example, C-H methylation of heteroarenes has been achieved using radical-based methods, which could be conceptually applied to the side chain of this compound. nih.gov Furthermore, charge-transfer-directed radical substitution presents a strategy for selective C-H functionalization. nih.gov Such approaches could enable the modification of the side chain with a high degree of control.

While direct cross-coupling at the C(sp³)-hybridized carbon of the methylene bridge is challenging, modern synthetic methods offer potential pathways. The thioether moiety itself can be a handle for certain transformations. For instance, the development of cross-coupling reactions involving alkyl sulfides or their derivatives, such as alkyl sulfinates, suggests possibilities for modifying the side chain. elsevierpure.comnih.govjst.go.jp These reactions, often catalyzed by transition metals, could potentially allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the side chain, expanding the molecular diversity accessible from this scaffold.

Derivatization Strategies to Create Novel Pyrazole-Sulfur Hybrid Structures

The inherent reactivity of this compound allows for its use as a building block in the synthesis of more complex heterocyclic systems.

The functional groups of this compound can be utilized to construct fused heterocyclic systems. For example, the pyrazole ring and the side chain can be elaborated through multi-step synthetic sequences to form pyrazole-fused thiophenes or other sulfur-containing heterocycles. nih.govnih.gov The synthesis of pyrazolo[3,4-b]pyridines and pyrano[2,3-c]pyrazoles from precursors with similar functionalities has been reported, indicating the versatility of pyrazole derivatives in constructing fused systems. researchgate.net Strategies for the synthesis of fused pyrazoles, such as pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govsemanticscholar.orgosi.lvtriazines, often involve the annulation of a second heterocyclic ring onto a pre-existing pyrazole core. osi.lvnih.gov These methods highlight the potential of this compound as a precursor for a wide array of novel heterocyclic structures with potential applications in various fields of chemistry.

Formation of Polymeric or Oligomeric Derivatives

While research specifically detailing the formation of covalent polymers or oligomers directly from this compound is not extensively documented, the molecular structure is conducive to the formation of coordination polymers. These are extended networks where the monomer units are linked through coordination bonds with metal centers. Both the pyrazole ring and the thioether side chain can participate in metal coordination.

The pyrazole ring's two adjacent nitrogen atoms can act as bridging ligands between metal ions, a well-established motif in coordination chemistry. nih.gov Furthermore, the sulfur atom of the methylsulfanyl group, being a soft Lewis base, can coordinate to soft Lewis acidic metal centers. This dual-functionality was demonstrated in a study where a thioether-functionalized pyrazole was used as a secondary building unit (SBU) to construct Cu(I)-based cyclic trinuclear complexes (CTCs), which were then used to form coordination polymers. rsc.org In that work, the thioether pendant on the pyrazole ring acted as a novel SBU to assemble coordination polymers with soft Lewis acids like CuI and BiBr₃. rsc.org

This suggests that this compound could similarly act as a versatile ligand. The N1 and N2 atoms of the pyrazole ring can bridge metal ions, while the sulfur atom can either chelate to the same metal center or link to an adjacent metal, leading to the formation of diverse polymeric architectures (e.g., 1D chains, 2D layers, or 3D frameworks). The specific outcome would depend on the metal ion's coordination geometry, the reaction conditions, and the presence of any co-ligands.

Table 1: Potential Coordination Modes of Thioether-Functionalized Pyrazoles in Polymer Formation

Ligand Functionality Coordinating Atoms Potential Metal Ions Resulting Structure Type
Pyrazole Ring N1, N2 (Bridging) Transition Metals (e.g., Cu(I), Ag(I)) Cyclic Trinuclear Complexes, Coordination Polymers nih.govrsc.org
Thioether Group Sulfur (Terminal/Bridging) Soft Metals (e.g., Cu(I), Bi(III), Pd(II)) Coordination Polymers, Chelates rsc.orgnih.gov

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for this compound are limited in publicly accessible literature. However, the reaction pathways and their underlying kinetic and thermodynamic principles can be reliably inferred from the extensive research on the reactivity of the pyrazole scaffold and related thioether compounds.

Reaction Pathway Elucidation

The reactivity of this compound can be categorized into three main pathways: reactions at the pyrazole nitrogen atoms, electrophilic substitution on the pyrazole ring, and reactions involving the sulfur atom.

N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring is acidic and can be removed by a base, allowing for nucleophilic attack on an alkyl or aryl halide. This N-functionalization can occur at either the N1 or N2 position. For 3-substituted pyrazoles, the substitution pattern is generally governed by steric and electronic factors. The (methylsulfanyl)methyl group at C3 creates steric hindrance around the adjacent N2 atom, making the N1 position the more likely site for alkylation, especially with bulky alkylating agents. mdpi.commdpi.com This regioselectivity is a common feature in the alkylation of unsymmetrical pyrazoles. mdpi.comresearchgate.net The reaction proceeds via a standard S_N2 mechanism, often catalyzed by a base to deprotonate the pyrazole.

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich heterocycle. Within the ring, the C4 position is the most nucleophilic and thus the most susceptible to electrophilic attack. mdpi.com Common electrophilic substitution reactions like halogenation (e.g., with NBS), nitration (e.g., with HNO₃/H₂SO₄), and formylation (e.g., Vilsmeier-Haack reaction) would be expected to occur regioselectively at the C4 position. The reaction mechanism follows the typical steps of electrophilic aromatic substitution: formation of an electrophile, attack by the pyrazole ring to form a sigma complex (arenium ion), and subsequent deprotonation to restore aromaticity.

Oxidation of the Sulfur Atom: The thioether linkage is readily oxidized. The reaction with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically yields the corresponding sulfoxide. Further oxidation with an excess of the oxidizing agent leads to the formation of the sulfone. nih.gov This stepwise oxidation proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The selectivity for sulfoxide versus sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. nih.gov

Table 2: Plausible Reaction Pathways for this compound

Reaction Type Reagents & Conditions Probable Product
N-Alkylation R-X (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) 1-Alkyl-3-[(methylsulfanyl)methyl]-1H-pyrazole researchgate.net
C4-Halogenation N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄) 4-Bromo-3-[(methylsulfanyl)methyl]-1H-pyrazole
C4-Nitration HNO₃/H₂SO₄ 4-Nitro-3-[(methylsulfanyl)methyl]-1H-pyrazole nih.gov
Sulfur Oxidation H₂O₂ (1 equiv.) 3-[(Methylsulfinyl)methyl]-1H-pyrazole nih.gov

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic parameters for reactions of this compound have not been reported. However, general principles from related systems can provide insight into the factors governing its transformations.

Kinetic Considerations: The rates of transformation are influenced by several factors. For N-alkylation , the reaction rate depends on the strength of the base, the reactivity of the alkylating agent (e.g., I > Br > Cl), and the solvent polarity. researchgate.net The use of a Brønsted acid catalyst has also been shown to facilitate N-alkylation of pyrazoles with certain electrophiles, such as trichloroacetimidates. mdpi.com For electrophilic substitution , the rate is determined by the concentration and reactivity of the electrophile. The electron-donating character of the alkyl and methylsulfanyl groups enhances the nucleophilicity of the pyrazole ring, likely leading to faster substitution rates compared to unsubstituted pyrazole. In sulfur oxidation , the reaction kinetics are dependent on the nature of the oxidant, temperature, and catalyst. For instance, some oxidations are catalyzed by species like selenium dioxide (SeO₂). nih.gov

Thermodynamic Considerations: The stability of the products determines the thermodynamic favorability of a reaction. In the N-alkylation of 3-substituted pyrazoles, the product distribution often reflects thermodynamic control. The 1-substituted isomer is generally more thermodynamically stable than the 2-substituted isomer due to reduced steric repulsion between the substituent at N1 and the group at C5 (a hydrogen atom in this case), compared to the repulsion between a substituent at N2 and the group at C3. mdpi.comnih.gov DFT calculations on pyrazole tautomers have shown that energetic barriers between them can be lowered by solvent molecules, indicating the significant role of the reaction environment in determining product stability. mdpi.com In the oxidation of the sulfur atom , the formation of the sulfone from the thioether is a highly exothermic and thermodynamically favorable process. The sulfone represents a more stable oxidation state compared to the sulfoxide. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy are significantly affected by factors like temperature and solvent polarity, which can alter molecular stability and reactivity. researchgate.net

Table 3: Qualitative Kinetic and Thermodynamic Factors in Transformations of this compound

Transformation Kinetic Factors Thermodynamic Factors
N-Alkylation Increased rate with more reactive alkyl halides and stronger bases. researchgate.net N1-substituted product is generally more stable due to lower steric hindrance. nih.gov
C4-Electrophilic Substitution Rate enhanced by electron-donating nature of substituents. Aromaticity of the pyrazole ring is restored in the final product.

Applications and Advanced Materials Research Involving 3 Methylsulfanyl Methyl 1h Pyrazole and Its Derivatives Non Biological/non Clinical Focus

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The pyrazole (B372694) moiety is a well-established and versatile ligand in coordination chemistry, capable of coordinating to metal ions in various modes. researchgate.netnih.gov The introduction of a methylsulfanylmethyl substituent at the 3-position of the pyrazole ring introduces a soft sulfur donor atom, creating a bidentate N,S-ligand. This combination of a hard nitrogen donor from the pyrazole ring and a soft sulfur donor from the thioether group allows for the formation of stable complexes with a wide range of transition metals.

Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes with 3-[(methylsulfanyl)methyl]-1H-pyrazole and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The coordination can occur through the pyridinic nitrogen of the pyrazole ring and the sulfur atom of the methylsulfanyl group, forming a stable five-membered chelate ring.

Research on analogous pyrazole-based ligands has demonstrated the successful synthesis of complexes with various transition metals, including palladium, platinum, copper, zinc, cobalt, and nickel. nih.govresearchgate.net For instance, pyrazole-derived ligands have been used to create mononuclear and polynuclear complexes, with the specific outcome often depending on the reaction conditions and the metal-to-ligand ratio. researchgate.net The synthesis of related 5-aryl-3-(methylsulfanyl)-1H-pyrazoles has been achieved through a three-component reaction, highlighting a potential route to derivatives of the target compound. researchgate.net

Interactive Table 1: Representative Transition Metal Complexes with Pyrazole-Thioether Type Ligands

Ligand TypeTransition MetalResulting Complex TypePotential Coordination ModeReference
Pyrazole-thioetherPalladium(II)Mononuclear square planarN,S-bidentate nih.gov
Pyrazole-thioetherPlatinum(II)Mononuclear square planarN,S-bidentate nih.gov
Bis(pyrazolyl)methaneCopper(II)DinuclearBridging researchgate.net
Pyrazole-carboxamidineCobalt(II), Nickel(II)Mononuclear octahedralN,N-bidentate researchgate.net

This table is representative and based on analogous pyrazole-containing ligands.

Investigation of Coordination Modes and Stability Constants

The coordination behavior of this compound is expected to be versatile. It can act as a neutral bidentate ligand, or upon deprotonation of the pyrazole N-H, it can function as a monoanionic bidentate ligand, which can lead to the formation of neutral complexes or polymeric structures. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands. The chelate effect, resulting from the formation of a five-membered ring upon coordination, contributes significantly to the stability of these complexes.

Heterogeneous and Homogeneous Catalytic Activity in Organic Transformations

Metal complexes derived from pyrazole-based ligands have shown significant promise in both homogeneous and heterogeneous catalysis. nih.govnih.gov The electronic properties of the pyrazole ring and the nature of the substituents can be tuned to influence the catalytic activity of the metal center.

In homogeneous catalysis, pyrazole-ligated metal complexes have been employed in various organic transformations. For example, titanium complexes with pyrazole ligands have demonstrated enhanced catalytic activity in the ring-opening polymerization of L-lactide. nih.govresearchgate.net This suggests that complexes of this compound could also be effective catalysts for polymerization reactions.

For heterogeneous catalysis, pyrazole-based metal-organic frameworks (MOFs) have been investigated. acs.org A pyrazole-based microporous organic polymer has been used as a support for silver nanoparticles, creating a stable heterogeneous catalyst for the carboxylation of alkynes. acs.org The porous nature of such materials, combined with the coordinating ability of the pyrazole units, makes them attractive for supporting and stabilizing catalytically active metal centers. A cobalt complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has shown excellent catalytic activity for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR). rsc.org

Precursors for Functional Organic Materials

The pyrazole scaffold is a valuable component in the design of functional organic materials due to its thermal stability, and electronic and optical properties. ias.ac.inmdpi.com The incorporation of the this compound unit into larger molecular or polymeric architectures can impart desirable characteristics for applications in materials science.

Incorporation into Polymeric Architectures

Pyrazole units can be integrated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. ias.ac.in Polyamides containing pyrazole units, for instance, have shown good mechanical strength and thermal stability. The method of polymerization can vary, with free radical polymerization of styryl-substituted pyrazole monomers being one reported approach to obtaining stable tetraaryl pyrazole polymers. rsc.org

The resulting pyrazole-containing polymers are often soluble in organic solvents, which facilitates their processing for various applications. The thermal stability of these polymers can be quite high, with some showing stability at temperatures up to 300 °C. rsc.org

Interactive Table 2: Properties of Pyrazole-Containing Polymers

Polymer TypeMonomer UnitKey PropertiesPotential ApplicationsReference
PolyamidePyrazole-dicarboxylic acidHigh thermal stability, good mechanical strengthHigh-performance fibers, films ias.ac.in
Tetraaryl pyrazole polymerStyryl-substituted pyrazoleHigh thermal stability (up to 300 °C), solution processable, Aggregation-Induced Emission Enhancement (AIEE)Fluorescent sensors, OLEDs rsc.org
Microporous Organic Polymer3,5-diphenyl-1H-pyrazoleHigh surface area, good CO2 captureGas storage, heterogeneous catalysis acs.org

This table summarizes properties of polymers containing pyrazole units, suggesting the potential of polymers derived from this compound.

Design of Optical and Electronic Materials (e.g., Luminophores, Semiconductors)

Pyrazole derivatives have attracted attention for their potential in optical and electronic materials due to their conjugated π-electron systems, which can lead to interesting photoluminescence and electrochemical properties. ias.ac.in Pyrazole-containing compounds have been investigated for use in electrophotography, transistors, and as sensors. ias.ac.in

Some tetraaryl pyrazole polymers exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the material is non-emissive in solution but becomes highly fluorescent in the aggregated state. rsc.org This property is highly desirable for applications in solid-state lighting and sensing. Furthermore, these AIEE-active luminogens have been shown to function as fluorescent chemosensors for the detection of explosives. rsc.org

The development of pyrazole-based metal-organic frameworks (MOFs) has also opened up possibilities for creating multifunctional materials. For example, cobalt and nickel-based MOFs with pyrazole ligands have been shown to exhibit both magnetic and electrical properties. acs.org One such cobalt-based MOF displayed light-dependent conductivity, suggesting potential for use in optoelectronic devices. acs.org

Exploration in Sensing Applications (e.g., Ion Sensing, Chemical Detection, excluding biosensing)

The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions, making pyrazole derivatives excellent candidates for the development of chemical sensors. Although direct studies on this compound for sensing are not prominent, related pyrazole compounds have been successfully employed as fluorescent chemosensors for the detection of various metal ions.

For instance, a pyrazoline derivative was synthesized and demonstrated high selectivity for Cd²⁺ ions through a fluorescence quenching mechanism. The proposed mechanism involves the binding of the metal ion to the nitrogen atoms of the pyrazoline ring, leading to a change in the electronic properties of the molecule and a subsequent decrease in fluorescence intensity. Similarly, other pyrazole-based sensors have been developed for the detection of ions such as Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. The presence of the (methylsulfanyl)methyl group in this compound could potentially enhance selectivity towards certain soft metal ions due to the presence of the sulfur atom, which is known to have a high affinity for such metals.

Table 1: Examples of Pyrazole Derivatives in Ion Sensing

Pyrazole DerivativeTarget IonDetection Method
5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazoleCd²⁺Fluorescent quenching
1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridinesCu²⁺, Co²⁺, Ni²⁺, Hg²⁺Turn-off fluorescence

Role as Intermediates in Fine Chemical Synthesis

Pyrazole and its derivatives are considered important building blocks in organic synthesis due to their ability to be functionalized at various positions on the ring.

Building Blocks for Complex Molecular Structures

The pyrazole scaffold is a key component in the synthesis of more complex heterocyclic systems. The reactivity of the pyrazole ring allows for the introduction of various functional groups and the construction of fused ring systems. For example, aminopyrazoles are highly reactive and can be used to prepare fused pyrazoles by reacting with 1,3-bis(electrophiles). The (methylsulfanyl)methyl substituent on this compound could serve as a handle for further chemical transformations, allowing for its incorporation into larger, more complex molecular architectures with potential applications in materials science.

Precursors for Agrochemical Active Ingredients (excluding efficacy and toxicology studies)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry. A number of commercial herbicides and fungicides contain the pyrazole moiety. For instance, pyrazole-4-carboxamides have been developed as potent fungicides. The synthesis of these active ingredients often involves the use of functionalized pyrazole intermediates. While there is no specific mention of this compound as a direct precursor in the available literature, its structural similarity to other pyrazoles used in agrochemical synthesis suggests its potential utility in this area. The methylsulfanyl group could be a key feature for the biological activity of a potential agrochemical.

Table 2: Agrochemicals Containing a Pyrazole Moiety

Agrochemical ClassExample CompoundApplication
FungicideBixafenControl of fungal diseases in crops
Herbicide1,4-dialkyl-3,5-diphenylpyrazolesWeed control

Applications in Analytical Chemistry

The unique chemical properties of pyrazoles also lend themselves to applications in analytical chemistry.

Development of New Derivatization Reagents for Spectroscopic Analysis

Derivatization is a common technique used in analytical chemistry to improve the detectability of analytes. While there is no specific information on the use of this compound as a derivatization reagent, the pyrazole nucleus can be functionalized to create reagents that react with specific analytes to form derivatives with enhanced spectroscopic properties (e.g., UV-Vis absorbance or fluorescence). The presence of the reactive methylsulfanyl group could be exploited for this purpose.

Use in Chromatographic Separations (e.g., Stationary Phases, Complexing Agents)

In the field of chromatography, pyrazole derivatives have been explored for the separation of chiral compounds. Polysaccharide-based chiral stationary phases have been shown to effectively resolve racemic mixtures of N1-substituted-1H-pyrazoles. The ability of the pyrazole ring to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for its chiral recognition capabilities. While not directly studied, it is conceivable that this compound or its derivatives could be incorporated into stationary phases or used as complexing agents in the mobile phase to achieve specific chromatographic separations.

Extraction Reagents for Metal Ions

The structural features of this compound, namely the presence of a soft sulfur donor atom in the methylsulfanyl group and the nitrogen atoms of the pyrazole ring, suggest its potential as a chelating agent for metal ions. The combination of both soft (sulfur) and borderline (nitrogen) donor sites makes such ligands versatile for coordinating with a variety of metal centers.

Research into structurally related compounds supports this potential. For instance, a derivative, 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole , has been studied as an effective extraction reagent for palladium(II) from nitric acid solutions. In this research, the pyrazole derivative demonstrated high efficiency in extracting Pd(II), likely through a coordination mechanism involving the sulfur atom of the hexylsulfanyl group and one of the nitrogen atoms of the pyrazole ring. The presence of the thioether linkage is crucial for the selective chelation of soft metal ions like palladium.

The general principle involves the formation of a stable complex between the pyrazole-based ligand and the metal ion, which can then be extracted from an aqueous phase into an immiscible organic phase. The efficiency and selectivity of this extraction process are influenced by several factors, including the pH of the aqueous solution, the nature of the organic solvent, and the specific substituents on the pyrazole ring.

Table 1: Examples of Pyrazole Derivatives in Metal Ion Extraction

Compound NameTarget Metal IonKey Findings
4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazolePalladium(II)High extraction efficiency from nitric acid solutions.
Pyrazole-based sulfonamidesNi(II), Cu(II), Zn(II)Formation of stable metal complexes. researchgate.net
2-(2′-quinolyl)benzimidazoleCopper(II)Formation of binuclear copper complexes. researchgate.net

Supramolecular Chemistry and Self-Assembly

The pyrazole scaffold is a well-established building block in supramolecular chemistry and crystal engineering. The ability of the pyrazole ring to participate in various non-covalent interactions, such as hydrogen bonding (N-H---N), π–π stacking, and coordination with metal centers, makes it a versatile component for the design of complex, self-assembled structures. mdpi.commdpi.com

The design of non-covalent assemblies using pyrazole derivatives is a thriving area of research. rsc.orgworktribe.com Crystal engineering with these compounds focuses on controlling the solid-state architecture through the strategic placement of functional groups that can direct intermolecular interactions. rsc.orgnih.gov For a molecule like this compound, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the pyridinic nitrogen atom can act as a hydrogen bond acceptor. These interactions can lead to the formation of predictable supramolecular synthons, such as chains or networks. nih.gov

Studies on other pyrazole derivatives have demonstrated the successful construction of a wide array of supramolecular architectures, including one-, two-, and three-dimensional networks. worktribe.com The formation of these structures is often templated by the choice of co-formers, such as dicarboxylic acids or other hydrogen-bonding partners, leading to the generation of cocrystals with tailored properties.

For example, research on 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing pyrazolyl groups has shown their effectiveness as receptors for ammonium (B1175870) ions. researchgate.net The pyrazole moieties in these acyclic receptors create a recognition site for the guest cation. While this compound is a smaller molecule, its fundamental ability to engage in specific intermolecular interactions is a key principle in the design of more complex host systems. The functional groups on the pyrazole ring can be modified to tune the selectivity and binding strength for different guests. The investigation of these interactions is crucial for the development of new sensors, separation technologies, and materials with responsive properties.

Future Directions and Emerging Research Avenues for 3 Methylsulfanyl Methyl 1h Pyrazole

Exploration of Asymmetric Synthesis and Chiral Derivatives

The development of methods for the asymmetric synthesis of pyrazole (B372694) derivatives is a burgeoning field of research, driven by the demand for enantiomerically pure compounds in pharmaceuticals and catalysis. nih.gov For 3-[(methylsulfanyl)methyl]-1H-pyrazole, future research will likely focus on creating chiral versions of this molecule, where a stereocenter is introduced either at the pyrazole nitrogen or on the side chain.

Current research on other pyrazoles has demonstrated several successful strategies that could be adapted. These include:

Catalytic Enantioselective Annulation: N-Heterocyclic carbene (NHC)-catalyzed reactions have been used to create fused pyrazole systems with high enantioselectivity. acs.orgacs.orgnih.gov Adapting this methodology could involve reacting a suitable derivative of this compound with α,β-unsaturated aldehydes to build complex chiral scaffolds.

Chiral Auxiliaries: The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the stereoselective synthesis of pyrazoles where a chiral center is directly attached to a nitrogen atom. nih.gov This approach could be explored to control the stereochemistry during the synthesis of N-substituted derivatives of this compound.

Cascade Reactions: One-pot cascade reactions, such as those involving 1,3-dipolar cycloaddition followed by a sigmatropic rearrangement using chiral tosylhydrazones, offer a direct route to N-chiral pyrazoles. uniovi.esresearchgate.net The development of a similar cascade process starting from precursors of this compound could provide efficient access to novel chiral ligands and building blocks.

The resulting chiral derivatives, particularly those with a stereocenter at the nitrogen, are challenging to synthesize but hold immense potential. uniovi.es Their applications could range from new classes of ligands for asymmetric catalysis to probes for studying chiral recognition in biological systems.

Table 1: Potential Asymmetric Synthetic Strategies for this compound Derivatives
StrategyGeneral DescriptionPotential Outcome for Target MoleculeKey Challenge
NHC-Catalyzed AnnulationReaction of pyrazolones with α,β-unsaturated aldehydes using a chiral N-Heterocyclic Carbene catalyst. acs.orgacs.orgFormation of dihydropyranone-fused pyrazoles with a chiral center.Requires a suitable pyrazolone (B3327878) precursor of the target molecule.
Chiral Phosphine (B1218219) CatalysisAlkylation/annulation sequence using chiral phosphine catalysts with modified carbonates and pyrazolones. rsc.orgSynthesis of highly functionalized, condensed heterocyclic pyrazoles. rsc.orgCompatibility of the methylsulfanyl group with the reaction conditions.
Cascade Cycloaddition/RearrangementReaction of a terminal alkyne with a chiral tosylhydrazone to form a pyrazole via a cascade process. uniovi.esDirect synthesis of N-chiral derivatives of this compound.Synthesis of the specific chiral tosylhydrazone precursor.

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole derivatives is shifting towards greener and more sustainable practices to minimize environmental impact. nih.govresearchgate.net Future research into the synthesis of this compound will undoubtedly embrace these principles.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): Utilizing microwave activation, often in solvent-free conditions, can dramatically reduce reaction times and increase yields for pyrazole synthesis. mdpi.comresearchgate.net This has been successfully applied to the cyclization of tosylhydrazones of α,β-unsaturated carbonyls. mdpi.com

Aqueous Synthesis: Water is an ideal green solvent, and methods for synthesizing pyrazoles in aqueous media are highly sought after. thieme-connect.com Research into using catalysts like cetyltrimethylammonium bromide (CTAB) or various supported catalysts in water could lead to environmentally benign routes to this compound. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple starting materials in a single step, improving atom economy and reducing waste. nih.govmdpi.com Designing an MCR that incorporates the (methylsulfanyl)methyl moiety would be a significant advancement.

Catalyst Innovation: The development of recyclable, non-toxic, and bio-based catalysts is a central theme in green chemistry. researchgate.net Exploring catalysts like silica-supported sulfuric acid or other heterogeneous catalysts could offer more sustainable production methods. thieme-connect.com

These novel methodologies aim to make the synthesis of this compound and its derivatives not only more efficient but also operationally simpler and safer. nih.govresearchgate.net

Integration into Hybrid Organic-Inorganic Materials

The dual functionality of this compound, with its N-donor pyrazole ring and a soft S-donor thioether group, makes it an excellent candidate for constructing hybrid organic-inorganic materials like Metal-Organic Frameworks (MOFs). rsc.orgrsc.org

Future research avenues in this area include:

Novel MOF Topologies: The specific geometry and coordinating abilities of this ligand could lead to the formation of MOFs with unique network topologies and pore environments. digitellinc.commdpi.com The thioether group, in particular, can act as a secondary coordination site, enabling the assembly of coordination polymers with soft Lewis acids beyond typical copper-halide clusters. rsc.org

Functional Pore Surfaces: Integrating this compound into MOFs would functionalize the internal pores with thioether groups. These sulfur sites could be exploited for specific applications, such as the selective adsorption of heavy metals or as catalytic centers.

Mixed-Ligand Systems: Combining this ligand with other organic linkers, such as dicarboxylates, can create multi-functional MOFs. rsc.org This strategy allows for fine-tuning of the material's structural and physical properties, such as luminescence or catalytic activity. rsc.org For instance, pyrazole-based MOFs have already shown promise in catalysis and as sensors for gases like SO₂. digitellinc.com The presence of the thioether group could enhance these functionalities.

Coordination Polymers: Beyond crystalline MOFs, this ligand can be used to create various coordination polymers. Studies on similar thioether-functionalized pyrazoles have shown they can form discrete cyclic trinuclear complexes which can then be linked into extended 1D, 2D, or 3D polymers. rsc.org

The ability of the thioether pendant to act as a novel secondary building unit opens up new possibilities for designing complex and functional coordination materials. rsc.org

Advanced Spectroscopic Probes and In Situ Characterization Techniques

Understanding the behavior of this compound in chemical reactions and within complex systems requires advanced characterization techniques.

Emerging research directions include:

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy can be used to monitor the synthesis of pyrazole derivatives in real-time. This provides invaluable mechanistic information, helping to optimize reaction conditions and identify transient intermediates.

Probing Tautomerism: The annular tautomerism of the pyrazole ring (the migration of the N-H proton between the two nitrogen atoms) is a fundamental property that influences its reactivity and coordination behavior. nih.gov Advanced NMR and IR spectroscopy, combined with computational studies, can be used to precisely determine the tautomeric equilibrium of this compound under various conditions (e.g., in different solvents or in the solid state). nih.govresearchgate.net

Fluorescent Probes: Functionalized pyrazoles can exhibit interesting photophysical properties. rsc.orgdigitellinc.com Future work could focus on developing derivatives of this compound that act as fluorescent sensors. The thioether group could serve as a selective binding site for specific metal ions, leading to a detectable change in the molecule's fluorescence upon coordination.

Solid-State NMR and X-ray Diffraction: For the characterization of its solid-state structure and its derivatives, particularly in MOFs and coordination polymers, techniques like single-crystal X-ray diffraction and solid-state NMR are indispensable. rsc.orgnih.gov These methods provide precise information on bond lengths, coordination geometries, and intermolecular interactions.

These advanced techniques will provide a deeper understanding of the molecule's structure-property relationships, which is crucial for designing new materials and applications. nih.govrsc.org

Synergistic Applications in Multi-Functional Materials

The combination of a pyrazole ring and a thioether group within a single molecule opens the door to creating materials where multiple functionalities work in synergy. ekb.egresearchgate.net

Future research is expected to explore:

Catalysis and Sensing: MOFs or coordination polymers built from this compound could exhibit both catalytic activity (from the metal nodes or the pyrazole ring) and sensing capabilities (from the thioether group or through luminescence). digitellinc.comrsc.org For example, a material could catalyze an organic transformation while simultaneously sensing the concentration of a product or byproduct.

Magnetic and Electrical Properties: Pyrazole-based MOFs incorporating paramagnetic metal ions like Co(II) or Ni(II) can exhibit interesting magnetic behaviors, including antiferromagnetism or single-molecule magnet properties. acs.org The thioether group could modulate these magnetic interactions. Furthermore, if combined with other functional groups like sulfonic acid, these materials could also possess electrical conductivity, leading to rare examples of materials with coexisting magnetic and electrical functions. acs.org

Photoluminescence and Catalysis: Research has shown that some pyrazole-based zinc complexes can display both photoluminescent properties and catalytic activity in oxidation reactions. rsc.orgresearchgate.net The specific electronic properties endowed by the methylsulfanyl group could be used to tune both the emission wavelength and the catalytic efficiency of such materials.

The goal is to move beyond single-purpose materials and design integrated systems where the different components of the this compound ligand contribute to a complex, synergistic function.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before they are synthesized. researchgate.netnih.gov For this compound, advanced computational modeling will be a key driver of future research.

Key areas for computational exploration include:

Predicting Tautomeric Stability: DFT calculations can accurately predict which tautomer of the pyrazole ring is more stable and how this is influenced by the (methylsulfanyl)methyl substituent and the surrounding environment (e.g., solvent). nih.govresearchgate.net This is critical for understanding its reactivity and coordination preferences.

Modeling Spectroscopic Properties: Theoretical calculations can simulate IR, NMR, and UV-Vis spectra with high accuracy. rsc.orgresearchgate.netresearchgate.net This aids in the interpretation of experimental data and the structural elucidation of new derivatives.

Designing MOFs and Ligand-Metal Interactions: Computational models can be used to predict how this compound will coordinate to different metal ions and what types of MOF structures are likely to form. This predictive capability can guide synthetic efforts, saving significant time and resources.

Investigating Reaction Mechanisms: DFT can be used to map out the energy profiles of potential reaction pathways, such as in catalytic cycles or complex organic transformations. doi.org This provides deep mechanistic insight that is often difficult to obtain experimentally. For instance, modeling the mechanism of a 1,3-dipolar cycloaddition can explain the observed regioselectivity. doi.org

By using computational modeling for predictive design, researchers can more efficiently explore the vast chemical space of possibilities offered by this compound and its derivatives. nih.govrsc.org

Table 2: Application of Computational Modeling to this compound Research
Computational MethodResearch QuestionPredicted Properties/OutcomesReference Concept
DFT Geometry OptimizationWhat is the most stable 3D structure and tautomeric form?Bond lengths, bond angles, dihedral angles, relative tautomer energies.Tautomerism and Conformational Analysis nih.govdntb.gov.ua
TD-DFTWhat are its electronic absorption properties?UV-Vis absorption wavelengths, molecular orbital transitions (e.g., HOMO-LUMO).Spectroscopic Property Prediction researchgate.netnih.gov
DFT Frequency CalculationWhat does its vibrational spectrum look like?Simulated IR and Raman spectra for comparison with experimental data.Structural Characterization rsc.orgresearchgate.net
Molecular Docking/DynamicsHow does it interact with a protein active site or MOF pore?Binding affinity, interaction modes, stability of ligand-receptor complexes.Predictive Design for Materials and Biology doi.orgrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(Methylsulfanyl)methyl]-1H-pyrazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by functionalization with methylsulfanyl groups. Key steps include:

  • Cyclization : Use of hydrazine hydrate with diketones or aldehydes under reflux in ethanol .
  • Sulfanylation : Reaction with methyl disulfide or methanethiol in the presence of a base (e.g., K₂CO₃) at 50–60°C .
    • Optimization : Adjusting temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst (e.g., p-toluenesulfonic acid) can improve yields. For example, controlled addition of (CH₃)₂SO₄ at 10–15°C minimizes side reactions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify tautomeric forms and substituent positions. For instance, the methylsulfanyl group appears as a singlet at δ ~2.5 ppm in ¹H NMR .
  • X-ray Crystallography : Resolves tautomeric ambiguity (e.g., 1H-pyrazole vs. 2H-pyrazole) and confirms molecular packing. The triclinic crystal system (space group P1) is common for pyrazoles, with unit cell parameters a, b, c measured via single-crystal diffraction .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence crystallographic and biological data?

  • Methodological Answer :

  • Tautomer Identification : Use variable-temperature NMR to detect equilibrium between 1H- and 2H-pyrazole forms. X-ray diffraction can capture coexisting tautomers in the same crystal lattice, as seen in 3-(4-fluorophenyl)-1H-pyrazole derivatives .
  • Biological Impact : Tautomerism alters hydrogen-bonding networks, affecting receptor binding. For example, 1H-pyrazole tautomers show higher antimicrobial activity due to enhanced solubility .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Tabulate substituent effects using data from analogs (e.g., methyl, methoxy, or halogen substitutions). For instance, 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole exhibits enhanced antioxidant activity compared to simpler derivatives .
  • Dose-Response Analysis : Normalize bioactivity data by molar concentration and purity (>95% by HPLC). Discrepancies may arise from impurities or assay conditions (e.g., pH-dependent solubility) .

Q. What strategies enhance the pharmacological profile of this compound derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve metabolic stability. For example, 5-[(4-chlorophenyl)sulfanyl] derivatives show increased cytotoxicity .
  • Prodrug Design : Esterify carboxylate groups (e.g., methyl esters) to enhance bioavailability. Hydrolysis in vivo releases active carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Methylsulfanyl)methyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-[(Methylsulfanyl)methyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.